molecular formula C15H15NO B1398874 1,5-dicyclopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-59-6

1,5-dicyclopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1398874
CAS No.: 1350760-59-6
M. Wt: 225.28 g/mol
InChI Key: ZYVUCUSFERZUSJ-UHFFFAOYSA-N
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Description

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde ( 1350760-59-6) is a high-purity synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 15 H 15 NO and a molecular weight of 225.29 g/mol, this compound features a distinctive indole scaffold substituted with cyclopropyl groups at the 1 and 5 positions and a formyl group at the 3 position, making it a valuable building block for the synthesis of more complex molecules . The indole nucleus is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This specific derivative serves as a key intermediate for researchers developing novel compounds with potential pharmacological properties. Indole-based molecules have demonstrated diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects . The structural features of this compound, particularly the cyclopropyl groups, may influence its metabolic stability and binding affinity to biological targets, offering avenues for optimizing drug-like properties in research settings. Recent scientific literature highlights the continued exploration of indole derivatives for combating antibiotic resistance. Research indicates that indole-containing compounds show promise against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Myobacterium tuberculosis . Furthermore, studies on closely related indole-3-carboxaldehyde structures have revealed antifungal mechanisms of action, such as inducing mitochondrial dysfunction and disrupting redox homeostasis in fungal pathogens . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

1,5-dicyclopropylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVUCUSFERZUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropyl Substitution

The cyclopropyl groups are introduced via alkylation reactions using cyclopropyl-containing reagents. Typically, the N-1 position is alkylated using cyclopropyl halides under basic conditions, while the C-5 cyclopropyl substituent can be installed via directed metalation or cross-coupling strategies using cyclopropyl organometallic reagents.

  • For example, lithiation at C-5 followed by reaction with cyclopropyl bromide or iodide can introduce the cyclopropyl group at this position.
  • Alternatively, palladium-catalyzed cross-coupling methods (e.g., Suzuki or Negishi coupling) with cyclopropyl boron or zinc reagents can be employed.

Indole Core Synthesis

The indole skeleton is often synthesized or purchased with minimal substitution, then modified. The presence of cyclopropyl groups requires mild conditions to avoid ring strain-induced decomposition.

Formylation at C-3 Position (Preparation of Indole-3-carbaldehyde)

The aldehyde group at C-3 is introduced using the Vilsmeier-Haack reaction, a classical and reliable method for formylation of electron-rich aromatic systems like indoles.

Vilsmeier-Haack Reaction Procedure

  • Reagents: Phosphorus oxychloride (POCl3) and anhydrous N,N-dimethylformamide (DMF).
  • Process: POCl3 is slowly added to DMF at low temperature (0–5 °C) to generate the Vilsmeier reagent.
  • The 1,5-dicyclopropylindole substrate is then added dropwise to this reagent mixture under controlled temperature.
  • The reaction mixture is stirred at room temperature for 1–2 hours, followed by reflux for 5–8 hours to complete the formylation.
  • After cooling, the reaction is quenched with saturated sodium carbonate solution to neutralize and precipitate the product.
  • The crude aldehyde is isolated by filtration, dried, and purified by recrystallization.

This method is effective for introducing the formyl group at the C-3 position with good yields and minimal side reactions.

Example Data from Related Indole-3-carbaldehyde Syntheses

Step Conditions Observations/Results
Vilsmeier reagent formation POCl3 + DMF, 0–5 °C, 30–40 min stirring Formation of active electrophilic reagent
Formylation reaction Addition of indole derivative at 0–5 °C, RT stirring 1–2 h, reflux 5–8 h Efficient C-3 formylation, minimal side products
Workup Neutralization with Na2CO3, filtration, recrystallization Pure 3-indole-carbaldehyde derivative obtained

This procedure is adapted from a patented synthesis method for indole-3-carbaldehyde derivatives with various substituents, applicable to cyclopropyl-substituted analogs.

Alternative Functionalization Approaches

Recent research has explored directed C–H functionalization strategies for indole-3-carbaldehydes that may be adapted for cyclopropyl-substituted derivatives:

  • Palladium-catalyzed C–H activation using Pd(OAc)2 and silver acetate (AgOAc) as oxidant in solvents like hexafluoroisopropanol (HFIP) with trifluoroacetic acid (TFA) as additive.
  • These conditions allow selective arylation or alkylation at positions adjacent to the aldehyde group, potentially enabling installation of cyclopropyl groups or other substituents under mild conditions.

Optimized Conditions for C3 Aldehyde Functionalization

Parameter Optimal Condition Yield (%)
Catalyst Pd(OAc)2 (10 mol %)
Oxidant AgOAc (2 equiv)
Solvent HFIP + TFA
Temperature 100 °C
Reaction time 3.5 hours 87 (for arylation)

These conditions have been shown to give high yields for functionalization of indole-3-carbaldehydes and may be adapted for cyclopropyl derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Vilsmeier-Haack formylation POCl3, DMF, low temp to reflux High regioselectivity at C-3, scalable Requires careful temperature control
N- and C-5 Cyclopropylation Cyclopropyl halides, base (for N-alkylation); lithiation or Pd-catalysis for C-5 Selective introduction of cyclopropyl groups Sensitive to reaction conditions
Pd-catalyzed C–H functionalization Pd(OAc)2, AgOAc, HFIP, TFA, 100 °C, 3.5 h Mild conditions, high yield, versatile Requires expensive catalysts and oxidants

Research Findings and Notes

  • The presence of cyclopropyl groups can influence the steric and electronic environment of the indole ring, potentially affecting reaction rates and selectivity.
  • The Vilsmeier-Haack reaction remains the gold standard for aldehyde introduction at C-3 of indoles, including substituted variants.
  • Recent palladium-catalyzed methods offer promising alternatives for late-stage functionalization but require optimization for cyclopropyl-substituted substrates.
  • Purification typically involves recrystallization or chromatography due to the complexity of intermediates.

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1,5-dicyclopropyl-1H-indole-3-carboxylic acid.

    Reduction: 1,5-dicyclopropyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde has been investigated for its therapeutic potential. Research indicates that indole derivatives can exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cancer progression .
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat various microbial strains, suggesting potential applications in developing new antibiotics.

Synthetic Applications

The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • C–H Functionalization : The aldehyde group enables C–H arylation reactions, which are crucial for constructing complex aromatic systems .
  • Ligand Formation : Its structure facilitates the formation of ligands for metal complexes, which are used in catalysis and material science .

Biological Research

Research has explored the interaction of this compound with biological targets:

  • Receptor Binding : Compounds with indole structures have been shown to interact with serotonin receptors and other targets involved in neurological processes, indicating their potential role in treating psychiatric disorders .
  • Inflammation Modulation : Indole derivatives may influence inflammatory pathways, offering insights into their use as anti-inflammatory agents .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In a study focusing on cancer cell lines, derivatives of indole including this compound showed significant inhibition of cell growth. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity. The study utilized standard disk diffusion methods to evaluate efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position)
This compound C₁₅H₁₄N₂O 238.29 Cyclopropyl (1,5), Aldehyde (3)
Indole-3-carbinol (I3C) C₉H₉NO 147.17 Hydroxymethyl (3)
1H-Indole-3-carbaldehyde C₉H₇NO 145.16 Aldehyde (3)
5-Cyclopropyl-1H-indole-3-carboxylic acid C₁₂H₁₁NO₂ 201.22 Cyclopropyl (5), Carboxylic acid (3)

Key Observations :

  • The cyclopropyl groups in the target compound increase steric hindrance and lipophilicity compared to I3C or unsubstituted indole-3-carbaldehyde.
  • The aldehyde group at position 3 confers higher reactivity (e.g., nucleophilic addition) relative to I3C’s hydroxymethyl group or carboxylic acid derivatives .

Spectroscopic Properties

Table 2: ¹³C-NMR Chemical Shifts (δ, ppm)

Compound C-3 (Aldehyde/Other) Aromatic Carbons (C-2 to C-7a) Cyclopropyl Carbons
This compound ~190 (CHO) 109–136 (similar to indole) 10–30 (CH₂), 47.45 (C-3a)
Indole-3-carbinol (I3C) 60–70 (CH₂OH) 116–136 N/A
1H-Indole-3-carbaldehyde ~190 (CHO) 115–130 N/A

Key Observations :

  • The aldehyde carbon in the target compound resonates near 190 ppm , characteristic of formyl groups, whereas I3C’s hydroxymethyl group appears at 60–70 ppm .
  • Cyclopropyl carbons exhibit distinct shifts: 47.45 ppm (C-3a in related compounds) and 10–30 ppm for CH₂ groups, reflecting their unique electronic environment .

Physicochemical and Stability Profiles

Key Observations :

  • The cyclopropyl groups in the target compound reduce water solubility compared to I3C but enhance membrane permeability.
  • Aldehyde-containing derivatives are less stable than hydroxymethyl or carboxylic acid analogs due to reactivity .

Biological Activity

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

This compound features an indole backbone with two cyclopropyl groups at the 1 and 5 positions and an aldehyde functional group at the 3 position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example, studies have demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Compound Target Organism MIC (μg/mL)
This compoundStaphylococcus aureus3.90
Escherichia coli4.50

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG-2 (liver cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

Cell Line IC50 (μM)
A549 (Lung Cancer)15
HepG-2 (Liver Cancer)10

Enzyme Interaction

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and inflammation .

Signal Transduction Pathways

The compound may modulate various signaling pathways by interacting with receptors or transcription factors. For instance, it has been suggested that it could influence the NF-kB pathway, which plays a crucial role in regulating immune responses and cell survival .

Study on Antimicrobial Properties

A study published in 2023 reported that derivatives of indole-3-carbaldehyde exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Investigation into Anticancer Effects

In vitro studies conducted on A549 and HepG-2 cells showed that treatment with this compound resulted in significant reductions in cell viability. The research indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key factors include absorption rates, distribution within tissues, metabolism by liver enzymes, and excretion pathways. Studies suggest that modifications to the cyclopropyl groups can enhance bioavailability and reduce toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-dicyclopropyl-1H-indole-3-carbaldehyde
Reactant of Route 2
1,5-dicyclopropyl-1H-indole-3-carbaldehyde

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